



"application of gas chromatography-mass spectrometry for Codeine(1+) analysis in urine"

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Compound of Interest		
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Application of Gas Chromatography-Mass Spectrometry for Codeine Analysis in Urine Abstract

This application note provides a detailed protocol for the quantitative analysis of codeine in human urine using gas chromatography-mass spectrometry (GC-MS). Codeine, an opioid analgesic, is frequently monitored in clinical and forensic toxicology. The described method, involving enzymatic hydrolysis, solid-phase extraction, and derivatization, offers high sensitivity and selectivity for the detection and quantification of codeine. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for codeine in urine.

Introduction

Codeine is a widely used opioid for the treatment of pain and cough. Its presence in urine can indicate therapeutic use or potential abuse. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides definitive identification and accurate quantification of drugs and their metabolites in biological matrices.[1][2][3] The high chromatographic resolution of GC combined with the specific detection of MS makes it a gold standard for forensic and clinical toxicology.[1][2][3] This application note outlines a validated GC-MS method for the determination of total codeine in urine, including its glucuronide conjugate, which is the primary route of excretion.[4][5]



Experimental Protocol

This protocol describes the steps for sample preparation, derivatization, and GC-MS analysis of codeine in urine.

Materials and Reagents

- Codeine standard (Cerilliant)
- Deuterated internal standard (e.g., Codeine-D6) (Cerilliant)[4]
- β-glucuronidase (from E. coli)[5][6]
- Phosphate buffer (pH 6.8)
- Sodium bicarbonate buffer (pH 9.0)[7][8]
- Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX)[4]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Derivatization reagent: Propionic anhydride and Pyridine (5:2 v/v)[1][2][3] or N-methyl-bis(trifluoroacetamide) (MBTFA)[9]
- Ethyl acetate (HPLC grade)
- Hydrochloric acid (concentrated)
- Potassium hydroxide

Sample Preparation

- Hydrolysis: To measure total codeine, the glucuronide conjugate must be cleaved.
 - To 1 mL of urine, add an appropriate amount of the internal standard.
 - Add 30 μL of β-glucuronidase and 1 mL of phosphate buffer (pH 6.8).[10]



- Incubate the mixture at 56-65°C for 60-90 minutes.[4][10]
- Alternatively, acid hydrolysis can be performed by adding concentrated HCl and heating at 95°C for 90 minutes.[4] After cooling, neutralize the sample with potassium hydroxide.[4]
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.
 [10]
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.[4]
 - Dry the cartridge under vacuum for 5-10 minutes.[4]
 - Elute the analyte with 2 mL of a freshly prepared mixture of methanol and ammonium hydroxide (95:5 v/v).[10]
- · Evaporation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-65°C.[4][10]

Derivatization

Derivatization is necessary to increase the volatility and thermal stability of codeine for GC analysis.[5]

- To the dried residue, add 50 μ L of a mixed solvent of propionic anhydride and pyridine (5:2 v/v).[1][2][3]
- Vortex the mixture and heat at 80°C for 3 minutes.[1][2][3]
- Alternatively, 30 μL of MBTFA can be used for derivatization.[9]
- After cooling, the sample is ready for GC-MS injection.

GC-MS Analysis



- · Gas Chromatograph: Agilent 6890 or equivalent
- Mass Spectrometer: Agilent 5973 or equivalent
- Column: HP-1MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.[1][2][3][11]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][2][3][11]
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 140°C for 1 min
 - Ramp: 50°C/min to 220°C
 - Ramp: 10°C/min to 290°C, hold for 0.5 min[5]
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor (for propionyl derivative): m/z 355, 282, 229[12]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various GC-MS methods for codeine analysis in urine.



Parameter	Method 1[1][3]	Method 2[6]	Method 3[8]
Linearity Range (ng/mL)	25 - 2000	25 - 5000	10 - 2000
Limit of Quantitation (LOQ) (ng/mL)	25	25	10
Limit of Detection (LOD) (ng/mL)	Not Reported	Not Reported	2
Intra-day Precision (%RSD)	< 13%	6 - 10.9%	< 10%
Inter-day Precision (%RSD)	< 13%	6 - 10.9%	< 10%
Accuracy (%)	87.2 - 108.5%	Not Reported	Not Reported
Extraction Efficiency (%)	Not Reported	Not Reported	50 - 68%

Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of codeine in urine.



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Caption: Workflow for Codeine Analysis in Urine by GC-MS.

Conclusion



The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of codeine in urine. The protocol, including enzymatic hydrolysis, solid-phase extraction, and derivatization, ensures accurate and reproducible results. The provided performance characteristics demonstrate that the method is suitable for routine monitoring in clinical and forensic settings.

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